1-Boc-2-Amino-azetidine
Overview
Description
1-Boc-2-Amino-azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group attached to the amino group, which enhances the stability and handling of the compound. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and makes them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-2-Amino-azetidine can be synthesized through several methods. One common approach involves the reaction of 2-azetidinone with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction yields the Boc-protected azetidine . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-Amino-azetidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, often leading to the formation of linear or branched compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions can yield amino alcohols or diamines, while substitution reactions can produce various N-substituted azetidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Boc-2-Amino-azetidine involves its ability to undergo ring-opening and substitution reactions, which can lead to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives and their intended applications. For example, azetidine-containing compounds can inhibit enzymes or modulate receptor activity by interacting with their active sites .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness of 1-Boc-2-Amino-azetidine: this compound stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it a versatile building block in synthetic chemistry and a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2-aminoazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-6(10)9/h6H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKFOMLJJXOWFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661346 | |
Record name | tert-Butyl 2-aminoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-34-1 | |
Record name | tert-Butyl 2-aminoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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